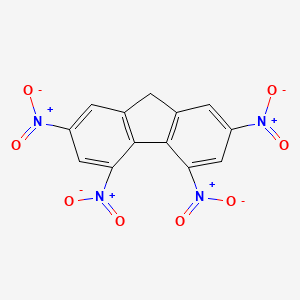

2,4,5,7-tetranitro-9H-fluorene

Descripción

Historical Context and Evolution within Polycyclic Aromatic Hydrocarbon Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.orgencyclopedia.pubtandfonline.com Historically, interest in PAHs was driven by their prevalence as products of incomplete combustion of organic materials, such as in engine exhaust, tobacco smoke, and as byproducts of industrial processes like coal coking and petroleum refining. wikipedia.orgiarc.frepa.gov Early research, dating back to the 18th century, linked occupational exposure to soot, a mixture rich in PAHs, with certain types of cancer, which established a long-standing focus on their environmental and toxicological aspects. wikipedia.org

PAHs are naturally found in fossil fuels like coal and crude oil. wikipedia.orgepa.gov The study of these fundamental hydrocarbon structures laid the groundwork for understanding their chemical reactivity and physical properties. The field evolved from studying parent PAHs like naphthalene (B1677914) and anthracene (B1667546) to exploring their substituted derivatives. wikipedia.org The introduction of various functional groups onto the PAH core dramatically alters their characteristics.

The nitration of fluorene (B118485), a three-ring PAH, represents a significant branch of this evolution. By introducing nitro (NO₂) groups, which are strongly electron-withdrawing, chemists could systematically modify the electronic properties of the fluorene molecule. This led to the synthesis of a series of nitrofluorenes, with 2,4,5,7-tetranitro-9H-fluorene and its corresponding ketone, 2,4,5,7-tetranitro-9-fluorenone (TNF), being among the most powerful electron-accepting examples in this family. acs.orgresearchgate.net This strategic functionalization shifted the research focus from the environmental impact of parent PAHs to the application of their derivatives in functional organic materials.

Significance of Nitrated Fluorene Derivatives as Electron Acceptors in Materials Science

The defining characteristic of nitrated fluorene derivatives, particularly those with multiple nitro groups like this compound, is their strong electron affinity. This makes them excellent electron acceptors, a crucial component in the design of charge-transfer (CT) complexes and functional materials. mdpi.comvulcanchem.comresearchgate.net

A charge-transfer complex is formed when an electron donor molecule and an electron acceptor molecule interact, resulting in a partial transfer of electronic charge from the donor to the acceptor. core.ac.uk This interaction creates new optical and electronic properties, such as the appearance of a distinct charge-transfer absorption band at longer wavelengths than the absorption of the individual components. acs.orgcore.ac.uk

Nitrated fluorenes are versatile building blocks for these applications for several reasons:

Tunable Electron Affinity: The electron-accepting strength can be precisely tuned by varying the number and position of the nitro groups on the fluorene core. Introducing up to four nitro groups leads to deeper frontier orbital levels (HOMO and LUMO) and a reduced HOMO-LUMO gap. rsc.org

Reactive Site: The methylene (B1212753) group at the C9 position of the fluorene ring is activated by the electron-withdrawing nitro groups, making it a reactive site for further chemical modifications, such as through Knoevenagel condensation reactions. mdpi.com This allows for the straightforward synthesis of "push-pull" molecules, where the fluorene acceptor is linked to an electron-donating group.

The ability of 2,4,5,7-tetranitro-9-fluorenone (TENF), a closely related derivative, to form CT complexes with various donors has been extensively studied. For instance, it forms supramolecular charge-transfer stacks with platinum-based donor complexes, creating "black absorbers" that exhibit continuous absorption across the visible spectrum and into the near-infrared. acs.org The formation of these CT complexes is evidenced by changes in spectroscopic data, such as upfield shifts in ¹H NMR spectra and the appearance of new low-energy absorption bands. acs.org

The table below summarizes the properties of charge-transfer complexes involving nitrated fluorenes.

| Donor | Acceptor | Key Findings |

| Tetrathiafulvalene (B1198394) (TTF) | 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid | Forms a 1:1 charge-transfer complex with alternating donor-acceptor stacks. mdpi.com |

| Platinum(diimine)(dithiolate) complexes | 2,4,5,7-tetranitro-9-fluorenone (TENF) | Forms supramolecular stacks that are "black absorbers" with absorption spanning the visible and near-infrared regions. acs.org |

| N-Propylcarbazole | 2,7-Dicyano-4,5-dinitro-9-dicyanomethylenefluorene | Spectroscopic studies in solution confirm the formation of 1:1 charge-transfer complexes. researchgate.net |

| MEH-PPV (a conjugated polymer) | Various fluorene acceptors | Forms ground-state charge-transfer complexes, allowing for the study of charge recombination dynamics. core.ac.uk |

Current Academic Research Landscape and Emerging Interests

The robust electron-accepting nature of this compound and its derivatives continues to drive their application in cutting-edge areas of materials science. Current research is focused on harnessing their unique electronic and optical properties for advanced technologies.

Organic Photovoltaics (OPVs): Nitrated fluorenes are being explored as non-fullerene acceptors in organic solar cells. In acceptor-donor-acceptor (A-D-A) type molecules, the nitrofluorene unit serves as a potent electron-withdrawing end-cap. rsc.org While increasing the number of nitro groups enhances light absorption and lowers the LUMO energy level, which is desirable, it can also negatively impact charge transport properties due to steric hindrance and specific packing motifs in the solid state. rsc.orgworktribe.com

Non-Linear Optical (NLO) Materials: The combination of a strong fluorene-based acceptor with an electron donor in a single "push-pull" molecule can lead to materials with a large second-order NLO response (hyperpolarizability, β). The 2,4,5,7-tetranitrofluorene backbone has been identified as a highly promising structural motif for creating new NLO chromophores, which are essential for technologies in telecommunications and advanced displays. iucr.org

Chiroptical Materials: A significant emerging interest is the use of tetranitrofluorene derivatives in creating materials with tunable circularly polarized luminescence (CPL). By attaching a chiral group to the 2,4,5,7-tetranitrofluorene core, researchers have created a chiral electron acceptor. chinesechemsoc.org When this acceptor is co-assembled with various achiral donor molecules, it forms charge-transfer assemblies that exhibit multicolor CPL. This strategy allows for fine-tuning of the CPL emission color and handedness, which is important for developing advanced optical devices and displays. chinesechemsoc.org

Infrared-Absorbing Dyes: Polynitrofluorenes inherently exhibit absorption that extends into the near-infrared region. mdpi.comresearchgate.net This property is being capitalized upon to design novel push-pull dyes that absorb in the near and far-infrared. Such dyes are synthesized by coupling the polynitrofluorene acceptor with various electron donors, including organometallic moieties like ferrocene (B1249389). mdpi.comworktribe.com These materials are of interest for applications requiring transparency in the visible region but strong absorption in the infrared.

The table below highlights some emerging research applications for this compound and its derivatives.

| Research Area | Application/Finding |

| Organic Photovoltaics | Used as the electron-accepting unit in A-D-A type non-fullerene acceptors. rsc.org |

| Non-Linear Optics | The tetranitrofluorene backbone is a promising motif for chromophores with high hyperpolarizability. iucr.org |

| Chiroptical Materials | A chiral tetranitrofluorene derivative acts as a versatile acceptor to create co-assemblies with tunable circularly polarized luminescence (CPL). chinesechemsoc.org |

| Infrared Dyes | Polynitrofluorenes are used as the acceptor core to create push-pull dyes absorbing in the near and far-infrared regions. mdpi.comresearchgate.net |

| Photoconductivity | A ferrocene derivative of tetranitrofluorene was found to sensitize the photoconductivity of a carbazole-based polymer. worktribe.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,5,7-tetranitro-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6N4O8/c18-14(19)8-2-6-1-7-3-9(15(20)21)5-11(17(24)25)13(7)12(6)10(4-8)16(22)23/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIMWJCWLWGDOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6N4O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379528 | |

| Record name | 2,4,5,7-tetranitro-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7233-71-8 | |

| Record name | 2,4,5,7-tetranitro-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Strategies for 2,4,5,7 Tetranitro 9h Fluorene and Its Derivatives

Direct Nitration Approaches and Regioselectivity Considerations

The direct nitration of fluorene (B118485) to achieve tetranitration is a challenging process that requires harsh reaction conditions and careful control of regioselectivity. The positions 2, 4, 5, and 7 of the fluorene ring are susceptible to electrophilic substitution, but achieving this specific pattern of tetranitration directly is a complex task.

One documented method for the synthesis of 2,4,5,7-tetranitrofluorene involves the direct nitration of fluorene using a potent nitrating mixture. In this procedure, finely powdered fluorene is gradually added to a mixture of concentrated nitric acid (ρ = 1.52) and concentrated sulfuric acid at room temperature. The reaction mixture is then heated, for instance in a boiling water bath, for a period of time to drive the reaction towards the desired high level of nitration. Following the reaction, the mixture is cooled and poured onto ice, leading to the precipitation of the crude product. The precipitate is then filtered, washed extensively with water, and dried. This direct approach can yield 2,4,5,7-tetranitrofluorene, along with other nitrated isomers such as 2,4,7-trinitrofluorene. researchgate.net

It is important to note that the direct nitration of fluorenone, a related compound, is a more commonly described process, leading to the formation of 2,4,7-trinitrofluoren-9-one. researchgate.netorgsyn.org This highlights the influence of the carbonyl group at the 9-position on the regioselectivity of nitration.

Synthesis of Key Intermediates and Precursors for 2,4,5,7-Tetranitro-9H-Fluorene

The synthesis of this compound can also be approached through the use of key intermediates and precursors, which can be synthesized and then further functionalized. This multi-step approach allows for greater control over the final structure of the molecule.

One potential key intermediate is 2,4,5,7-tetranitrofluoren-9-one (B1218661). This compound can be synthesized and then the carbonyl group at the 9-position can be reduced to a methylene (B1212753) group to yield the desired this compound. The synthesis of 2,4,5,7-tetranitrofluoren-9-one itself is a multi-step process that can start from precursors like 2-biphenylcarboxylic acid. chemicalbook.com

Another strategy involves the use of functionalized fluorenes as precursors. For example, 9,9-dialkyl-9H-fluorene derivatives can be used as starting materials for the synthesis of more complex structures. These can be functionalized through reactions such as bromination and subsequent coupling reactions to introduce various substituents at specific positions on the fluorene core. nih.gov For instance, 2,4,7-tris(bromomethyl)-9,9-diethyl-9H-fluorene is a versatile precursor for a wide range of 2,4,7-trisubstituted 9,9-diethyl-9H-fluorenes. nih.gov

The synthesis of various substituted fluorenes and fluorenones has been extensively studied, providing a toolbox of reactions that can be applied to the synthesis of precursors for this compound. These include Suzuki coupling reactions to introduce aryl groups and Hantzsch reactions for the synthesis of thiazole (B1198619) derivatives. mdpi.com

Below is a table summarizing some key precursors and their synthetic utility:

| Precursor Compound | Synthetic Utility |

| Fluorene | Direct nitration to this compound. researchgate.net |

| 2,4,5,7-Tetranitrofluoren-9-one | Reduction of the carbonyl group to yield this compound. chemicalbook.com |

| 2-Biphenylcarboxylic acid | Precursor for the synthesis of 2,4,5,7-tetranitrofluoren-9-one. chemicalbook.com |

| 9,9-Dialkyl-9H-fluorenes | Starting materials for the synthesis of functionalized fluorene derivatives. nih.gov |

| 2,4,7-Tris(bromomethyl)-9,9-diethyl-9H-fluorene | Precursor for a variety of 2,4,7-trisubstituted 9,9-diethyl-9H-fluorenes. nih.gov |

Multi-step Synthetic Pathways for Complex this compound Architectures

The construction of complex molecular architectures based on the this compound scaffold relies on multi-step synthetic pathways that allow for the introduction of various functional groups. These pathways often involve the functionalization of the fluorene core at the 9-position or at the aromatic rings.

One approach to building complex architectures is to start with a functionalized fluorene precursor and then carry out a series of reactions to build the desired structure. For example, 2,4,7-tris(bromomethyl)-9,9-diethyl-9H-fluorene can be reacted with various nucleophiles to introduce a wide range of side arms. d-nb.info This allows for the synthesis of compounds with tailored properties.

Another strategy involves the synthesis of dendrons and dendrimers based on a fluorene core. For example, functionalized phenols can be grafted onto a cyclotriphosphazene (B1200923) core to create dendrons with multiple fluorene units. beilstein-journals.org This approach allows for the creation of large, complex molecules with a high density of functional groups.

The synthesis of fluorenyl-hydrazonothiazole derivatives is another example of a multi-step pathway to complex architectures. These compounds are synthesized via the Hantzsch reaction from 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide and α-halocarbonyl compounds. mdpi.com

The table below outlines a general multi-step synthetic strategy for a complex this compound derivative:

| Step | Reaction | Purpose |

| 1 | Synthesis of a functionalized fluorene precursor (e.g., with alkyl groups at the 9-position). | To provide a stable and soluble core for further reactions. |

| 2 | Introduction of functional groups (e.g., bromo or formyl groups) at specific positions on the aromatic rings. | To create reactive sites for the attachment of side chains. |

| 3 | Multi-step synthesis of side chains with desired functionalities. | To build the complex molecular architecture. |

| 4 | Coupling of the side chains to the fluorene core. | To assemble the final complex molecule. |

| 5 | Nitration of the fluorene core to introduce the 2,4,5,7-tetranitro substitution pattern. | To achieve the desired high level of nitration. |

Green Chemistry Principles in the Synthesis of Nitrated Fluorene Compounds

The application of green chemistry principles to the synthesis of nitrated fluorene compounds is an area of growing interest, driven by the need to reduce the environmental impact of chemical processes. Traditional nitration methods often involve the use of harsh and hazardous reagents, such as concentrated nitric and sulfuric acids, and generate significant amounts of waste.

One green chemistry approach that has been explored for the synthesis of nitrofluorenones is the use of water as a solvent. A series of bromo-, nitro-, and bromonitrofluorenones have been synthesized in high yields (90-98%) via electrophilic aromatic bromination and nitration under mild conditions using water as the sole solvent. researchgate.netresearchgate.net These methods involve simple workup procedures and minimize the use of organic solvents. researchgate.net

Another green approach is the use of microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times and improve yields in nitration reactions. For example, a method for the nitration of 4-hydroxyacetophenone using calcium nitrate (B79036) and acetic acid under microwave irradiation has been developed as a greener alternative to traditional methods. gordon.edu This approach could potentially be adapted for the nitration of fluorene and its derivatives.

The use of alternative nitrating agents is also a key aspect of green chemistry. Safer and more environmentally benign nitrating reagents, such as calcium nitrate or copper nitrate, can be used as replacements for nitric acid. gordon.edu

The development of highly efficient, one-pot syntheses is another important principle of green chemistry. For example, a highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation in the presence of KOH in THF has been reported. rsc.org

The table below summarizes some green chemistry principles and their potential application in the synthesis of this compound:

| Green Chemistry Principle | Application in Nitrated Fluorene Synthesis |

| Use of safer solvents | Replacing traditional organic solvents with water. researchgate.netresearchgate.net |

| Energy efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. gordon.edu |

| Use of renewable feedstocks | Not directly applicable to the synthesis of the fluorene core, but can be considered for the synthesis of side chains and functional groups. |

| Catalysis | Developing catalytic methods for nitration to reduce the amount of reagents needed. |

| Designing for degradation | Designing fluorene derivatives that are biodegradable after their intended use. |

| Real-time analysis for pollution prevention | Monitoring the nitration reaction in real-time to optimize conditions and minimize byproduct formation. |

| Inherently safer chemistry for accident prevention | Using safer nitrating agents and reaction conditions to reduce the risk of accidents. gordon.edu |

Chemical Reactivity and Mechanistic Investigations of 2,4,5,7 Tetranitro 9h Fluorene

Electron-Deficient Nature and its Influence on Chemical Transformations

The presence of four nitro groups on the fluorene (B118485) ring system significantly depletes the electron density of the aromatic nucleus, rendering 2,4,5,7-tetranitro-9H-fluorene a pronounced electron-deficient molecule. This electron deficiency is a consequence of the strong -I (inductive) and -M (mesomeric) effects of the nitro substituents. The inductive effect involves the pulling of sigma-bond electron density towards the electronegative nitrogen and oxygen atoms of the nitro groups. More significantly, the mesomeric effect involves the delocalization of pi-electrons from the aromatic rings into the nitro groups, which can be represented by resonance structures showing a positive charge on the aromatic system.

This pronounced electron-deficient character has several key consequences for the chemical reactivity of this compound:

Enhanced Acidity of the 9-Position: The electron-withdrawing nitro groups stabilize the fluorenyl anion formed upon deprotonation at the C-9 position. This inductive stabilization makes the methylene (B1212753) protons at the 9-position significantly more acidic than those of the parent 9H-fluorene, facilitating reactions that proceed via a carbanion intermediate.

Activation towards Nucleophilic Aromatic Substitution: The severe electron deficiency of the aromatic rings makes them highly susceptible to attack by nucleophiles. This is a classic example of activating a substrate for nucleophilic aromatic substitution (SNAr) reactions.

Formation of Charge-Transfer Complexes: The electron-accepting nature of the tetranitrofluorene system allows it to form charge-transfer complexes with electron-donating molecules.

The modification of a fluorene system with N-donor substituents at the C9 position has been shown to significantly influence the ionization potential (IP) and electron affinity (EA) of the resulting dibenzofulvene derivatives. mdpi.com While not directly studying this compound, this research highlights the tunability of the electronic properties of the fluorene core through substitution, which is taken to an extreme with four nitro groups. mdpi.com Similarly, the introduction of fluorine, another strongly electronegative element, into aromatic systems has been shown to exert a large influence on the electronic and structural properties of molecules due to its strong electron-withdrawing effect. researchgate.netnih.gov By analogy, the four nitro groups in this compound would be expected to have a profound impact on its electronic structure and reactivity.

Nucleophilic Substitution Reactions Involving Nitro Groups

The highly electron-deficient aromatic rings of this compound are primed for nucleophilic aromatic substitution (SNAr). In many polynitro-aromatic compounds, a nitro group can itself act as a leaving group and be displaced by a potent nucleophile. This type of reaction is a subset of SNAr, where the stability of the departing nitrite (B80452) anion (NO₂⁻) is a contributing factor.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. nih.gov A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, a nitro group), forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized over the aromatic system and is particularly stabilized by the remaining electron-withdrawing nitro groups. In a subsequent step, the leaving group departs, and the aromaticity of the ring is restored.

It is important to note that the nucleophilic displacement of a nitro group from an aromatic ring is a known phenomenon, as is the vicarious nucleophilic substitution of hydrogen in electron-deficient nitroaromatics. rsc.orgnih.gov The reactivity of halopyridines, which are also electron-deficient aromatic systems, towards nucleophilic substitution has been shown to depend on the nature of both the leaving group and the incoming nucleophile, with the rate-determining step varying accordingly. sci-hub.se

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Detailed kinetic and thermodynamic data for the chemical transformations of this compound are not extensively reported in the available literature. However, the kinetics of nucleophilic substitution reactions, in general, can provide a framework for understanding the reactivity of this compound.

For bimolecular nucleophilic substitution (SN2) reactions, the rate is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. libretexts.org In the context of SNAr, the formation of the Meisenheimer complex is often the rate-determining step. The rate of this step would be highly dependent on the electrophilicity of the carbon atom being attacked and the nucleophilicity of the attacking species. The presence of four nitro groups in this compound would significantly increase the electrophilicity of the aromatic carbon atoms, leading to a faster rate of nucleophilic attack compared to less substituted fluorenes.

Electronic Structure and Advanced Computational Chemistry of 2,4,5,7 Tetranitro 9h Fluorene

Quantum Chemical Calculations for Molecular Conformation and Stability

Quantum chemical calculations are fundamental to determining the three-dimensional structure and relative stability of molecular conformations. For 2,4,5,7-tetranitro-9H-fluorene, methods like Density Functional Theory (DFT), often with the B3LYP functional, are employed to perform geometry optimization. researchgate.net This process calculates the electronic energy of the molecule for various atomic arrangements, ultimately finding the lowest energy structure, which corresponds to the most stable conformation.

Density Functional Theory (DFT) Studies on Electronic Properties (e.g., HOMO-LUMO Energy Levels, Electron Affinity)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. researchgate.net The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they govern the molecule's reactivity and electronic behavior.

HOMO: The HOMO represents the orbital from which an electron is most easily removed. Its energy level is related to the ionization potential.

LUMO: The LUMO is the orbital that most readily accepts an electron. Its energy level is directly related to the electron affinity (EA) of the molecule. ajchem-a.com

HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.

For this compound, the four strongly electron-withdrawing nitro groups are expected to significantly lower the energy of the LUMO, making the molecule a potent electron acceptor. This results in a high electron affinity. A study on the closely related 9,9-bis(alkylthio)-2,4,5,7-tetranitrofluorene reported an electron affinity of 2.16 eV. A smaller HOMO-LUMO gap is also anticipated, suggesting higher reactivity compared to the unsubstituted fluorene (B118485) parent molecule.

| Property | Description | Expected Influence of Tetranitro Substitution |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to ionization potential. | Lowered due to inductive effects of nitro groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron affinity. | Significantly lowered, indicating a strong electron acceptor. |

| HOMO-LUMO Gap (E_gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and excitation energy. | Reduced, suggesting increased reactivity and lower energy electronic transitions. |

| Electron Affinity (EA) | Energy released when an electron is added; quantifies acceptor strength. | High (e.g., a related compound has an EA of 2.16 eV). |

Charge Density Analysis and Electron Localization Functions

Charge density analysis provides a visual and quantitative map of the electron distribution within a molecule. For this compound, this analysis would reveal a significant polarization of electrons. High electron density would be concentrated on the highly electronegative oxygen atoms of the four nitro groups, while the carbon atoms of the fluorene ring system would exhibit a comparative electron deficiency.

The Electron Localization Function (ELF) is a more sophisticated tool derived from the charge density that provides insight into chemical bonding. ELF analysis partitions the molecular space into regions corresponding to core electrons, covalent bonds, and lone pairs. In this compound, ELF would be used to:

Visualize the covalent C-C bonds of the aromatic system and the C-N bonds connecting the nitro groups.

Clearly identify the regions corresponding to the N-O bonds within the nitro groups.

Show the localization of non-bonding electrons (lone pairs) on the oxygen atoms.

Prediction of Spectroscopic Properties through Theoretical Modeling

Theoretical modeling is instrumental in predicting and interpreting the spectroscopic properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (e.g., UV-Vis) of molecules. researchgate.netnih.gov

The TD-DFT method computes the energies of transitions from the electronic ground state to various excited states. For a molecule like this compound, which possesses an extended π-conjugated system and strong acceptor groups, TD-DFT calculations would predict intense absorption bands. These transitions typically involve the promotion of an electron from orbitals located on the fluorene ring (like the HOMO) to orbitals involving the nitro groups (like the LUMO). The results of these calculations, including transition energies (often expressed in nanometers) and oscillator strengths (a measure of transition intensity), can be directly compared with experimental spectra to validate the theoretical model and assign specific electronic transitions.

Investigation of Intramolecular Charge Transfer States

The molecular architecture of this compound, featuring an electron-rich fluorene core (donor) covalently linked to four powerful electron-accepting nitro groups, is ideal for facilitating Intramolecular Charge Transfer (ICT). researchgate.netrsc.org ICT is a process where, upon absorption of light, an electron is transferred from the donor portion of the molecule to the acceptor portion, creating an excited state with significant charge separation.

Computational chemistry allows for the detailed investigation of these ICT states. By analyzing the molecular orbitals involved in the electronic transition (e.g., from HOMO to LUMO), it is possible to confirm the charge-transfer character. Furthermore, calculating the charge distribution in both the ground state and the key excited state can quantify the amount of charge transferred. Studies on other fluorene acceptors have shown that increasing the electron-withdrawing strength of substituents leads to a bathochromic (red) shift in the absorption spectrum, which is a characteristic signature of an ICT transition. researchgate.net This phenomenon is expected to be pronounced in this compound due to the presence of four nitro groups.

Spectroscopic and Crystallographic Characterization Techniques in Advanced Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds. However, detailed ¹H and ¹³C NMR data for the parent 2,4,5,7-tetranitro-9H-fluorene are not extensively reported in the available literature, likely due to challenges in solubility and potential paramagnetic broadening effects caused by the strong electron-withdrawing nitro groups.

Insights can be gained from the analysis of its derivatives. For instance, the ¹H NMR spectrum of 2,4,5,7-tetranitro-9-fluorenone (TeNFon), a closely related oxidized derivative, has been recorded in deuterated chloroform. researchgate.net Similarly, the spectrum for 2,4,5,7-tetranitro-9-dicyanomethylenefluorene (DTeNF) in deuterated acetone (B3395972) shows that the signals for the H-3 and H-6 protons are not observed due to significant paramagnetic broadening. researchgate.net This phenomenon is noted to be common for strong fluorene (B118485) acceptors in polar solvents, suggesting that the electron-deficient nature of the tetranitro-fluorene core significantly impacts the magnetic environment of the aromatic protons. researchgate.net For derivatives where signals are resolved, the aromatic protons are expected to appear at highly downfield chemical shifts due to the deshielding effect of the four nitro groups.

Table 1: Illustrative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Observed Protons and Remarks |

|---|---|---|

| 2,4,5,7-tetranitro-9-fluorenone (TeNFon) | Chloroform-d | Aromatic protons are observed, indicating the typical downfield region for such electron-poor systems. researchgate.net |

| 2,4,5,7-tetranitro-9-dicyanomethylenefluorene (DTeNF) | Acetone-d₆ | H-3 and H-6 signals are unobserved due to strong paramagnetic broadening. researchgate.net |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Band Analysis

Electronic absorption spectroscopy is pivotal for investigating the electronic structure of this compound, particularly its capacity to form charge-transfer (CT) complexes. The UV-Vis spectrum of 2,4,5,7-tetranitrofluorene (TENF) is known to be sensitive to its environment; for example, solutions in ethanol (B145695) show changes in the spectrum over time. researchgate.net This instability can complicate precise measurements, but it also highlights the molecule's reactivity.

A key feature of electron-acceptor molecules like TENF is their ability to form deeply colored molecular complexes with electron-donor compounds. researchgate.net These interactions give rise to new, low-energy absorption bands in the visible or near-infrared region, known as charge-transfer bands. While specific absorption maxima (λmax) for the pure, uncomplexed compound are not consistently detailed, studies on related systems featuring a polynitrofluorene acceptor moiety reveal the presence of broad, low-energy intramolecular charge transfer bands in the 500–700 nm region. researchgate.net The formation of these CT bands is a direct consequence of the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, providing a quantitative measure of the electronic coupling between the two components.

Vibrational Spectroscopy: Infrared (IR) and Raman for Molecular Fingerprinting and Charge Transfer Diagnostics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" based on the characteristic vibrations of a molecule's functional groups. For this compound, these spectra would be dominated by the vibrational modes of the nitro (NO₂) groups and the aromatic ring system.

NO₂ Stretching Vibrations: Strong absorptions corresponding to the asymmetric (νas) and symmetric (νs) stretching modes of the nitro groups, typically found in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

Aromatic C-H Stretching: Vibrations above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: Vibrations typically in the 800-900 cm⁻¹ range.

In the context of charge-transfer complexes, Raman spectroscopy can be particularly diagnostic. For example, in a complex formed between tetrathiafulvalene (B1198394) (TTF) and 2,4,5,7-tetranitro-9-fluorenone, Raman data were used to estimate the degree of charge transfer. unlv.edu Changes in the vibrational frequencies of the acceptor molecule upon complexation can provide quantitative information about the extent of electron transfer in the ground state.

Single Crystal X-ray Diffraction Studies for Molecular and Crystal Packing Structures

Single crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule and its arrangement in the solid state. The crystal structure of 2,4,5,7-tetranitrofluorene has been successfully determined, revealing crucial details about its molecular geometry and intermolecular interactions.

An unsolvated form of the compound crystallizes in the monoclinic space group C2/c. researchgate.netresearchgate.net The analysis shows that the fluorene nucleus is twisted, a distortion attributed to the steric strain and overcrowding between the nitro groups located at the C4 and C5 positions. unlv.edu This steric hindrance forces the nitro groups out of the plane of the aromatic rings. The crystal packing is influenced by intermolecular interactions, which dictate the bulk properties of the material. A previously reported structure involved a 1,4-dioxane (B91453) solvate which crystallized in the orthorhombic space group P2₁2₁2₁. researchgate.net

Table 2: Crystallographic Data for Unsolvated this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₆N₄O₈ |

| Crystal System | Monoclinic |

| Space Group | C2/c (No. 15) |

| a (Å) | 12.295(2) |

| b (Å) | 10.657(2) |

| c (Å) | 20.763(3) |

| β (°) | 94.308(7) |

| Volume (ų) | 2712.8 |

| Z | 4 |

Data sourced from Rubin et al., 2002. researchgate.netresearchgate.net

Circularly Polarized Luminescence (CPL) Spectroscopy for Chiral Derivatives and Assemblies

Circularly Polarized Luminescence (CPL) spectroscopy is a specialized technique that measures the differential emission of left and right circularly polarized light from chiral luminescent molecules. It provides valuable information about the stereochemistry of excited states.

A literature search reveals no specific studies on the CPL properties of chiral derivatives of this compound. Research into the CPL of fluorene-based systems has typically focused on other classes of derivatives, such as those with induced chirality in liquid crystal matrices or spirofluorene-embedded emitters. researchgate.netresearchgate.net The strong electron-accepting nature of the tetranitrofluorene core leads to significant quenching of fluorescence, which would make CPL measurements inherently challenging. The synthesis of chiral, emissive derivatives of this compound would be a prerequisite for any such investigation.

Electrochemistry: Cyclic Voltammetry for Redox Potentials and Electron Affinity

Cyclic voltammetry (CV) is an essential electrochemical technique used to probe the redox behavior of molecules and to quantify their electron-accepting or -donating capabilities. For an electron acceptor like this compound, CV is used to determine its reduction potentials, which are directly related to its LUMO energy level and electron affinity.

While specific CV data for the parent this compound is not detailed in the reviewed literature, studies on its derivatives provide strong evidence of its powerful electron-accepting nature. Novel π-extended derivatives, such as 9-(5-nitrofuran-2-ylidene)-2,4,5,7-tetranitrofluorene, exhibit single-electron reduction peaks at approximately -0.66–0.67 V (versus the Ferrocene (B1249389)/Ferrocenium, Fc/Fc⁺, redox couple). rsc.org Other studies on 9,9-disubstituted derivatives have shown that these molecules undergo multiple reduction steps, corresponding to the formation of radical anions and dianions. researchgate.net These low reduction potentials confirm that the 2,4,5,7-tetranitrofluorene core is a very strong electron acceptor, readily accommodating additional electrons. This high electron affinity is a defining characteristic of the compound. researchgate.net

Table 3: Representative Reduction Potentials for this compound Derivatives

| Derivative Class | Reduction Potential (E_red) | Remarks |

|---|---|---|

| π-extended 9-ylidene derivatives | ca. -0.66 to -0.67 V vs. Fc/Fc⁺ | Corresponds to a single-electron reduction process. rsc.org |

| 9,9-bis(alkylpropionate) derivatives | Multiple reduction waves | Consistent with Electrochemical-Electrochemical (EE) or Electrochemical-Electrochemical-Chemical (EEC) mechanisms. researchgate.net |

Hyper-Rayleigh Scattering (HRS) for Nonlinear Optical (NLO) Property Characterization

Hyper-Rayleigh Scattering (HRS) is a nonlinear optical technique used to measure the first hyperpolarizability (β), a molecular property that quantifies the second-order NLO response. Molecules with large β values are of interest for applications in photonics and optoelectronics. A key requirement for a non-zero β is a non-centrosymmetric molecular structure, often achieved in "push-pull" systems where electron-donating and electron-accepting groups are connected by a π-conjugated bridge.

Charge Transfer Complexation and Intermolecular Interactions Involving 2,4,5,7 Tetranitro 9h Fluorene

Formation and Characterization of Donor-Acceptor (D-A) Charge Transfer Complexes

2,4,5,7-tetranitro-9H-fluorene is a potent electron acceptor, a characteristic attributed to the four strongly electron-withdrawing nitro groups attached to its fluorene (B118485) core. This property facilitates the formation of donor-acceptor (D-A) charge transfer (CT) complexes with various electron-donating molecules. The formation of these complexes typically occurs through the simple mixing of solutions containing the donor and the this compound acceptor. For instance, 1:1 CT complexes have been successfully synthesized by combining solutions of the acceptor with donors like tetrathiafulvalene (B1198394) (TTF) in a solvent such as acetonitrile (B52724). mdpi.comdntb.gov.ua Similarly, complexation with N-propylcarbazole has been observed in dioxane solutions. researchgate.net

The characterization of these D-A complexes relies on a suite of analytical techniques. Electronic absorption spectroscopy is fundamental, as the formation of a CT complex gives rise to a new, distinct absorption band in the visible or near-infrared region, which is absent in the spectra of the individual donor and acceptor molecules. researchgate.net Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to probe the changes in bond vibrations upon complexation, which can provide insights into the extent of charge transfer. mdpi.com For definitive structural elucidation, single-crystal X-ray diffraction is the most powerful method. It provides precise information on the molecular geometry, stoichiometry, and the supramolecular arrangement in the solid state, revealing details of the intermolecular interactions that stabilize the crystal lattice. researchgate.networktribe.com Electrochemical methods, such as cyclic voltammetry, are also used to study the redox properties of the acceptor and its complexes, providing information on the electron-accepting strength. researchgate.netrsc.org

Influence of Donor Structure and Electronic Properties on Complexation

The structure and electronic properties of the donor molecule play a critical role in the formation and stability of charge transfer complexes with this compound. The strength of the interaction and the degree of charge transfer are directly related to the electron-donating ability of the donor molecule. Stronger electron donors generally lead to more stable complexes with a higher degree of charge transfer.

Studies have explored complexation with various types of donors. For example, tetrathiafulvalene (TTF), a well-known strong organic donor, forms a stable 1:1 complex with 2,4,5,7-tetranitro-9-fluorenone (a closely related acceptor) that exhibits a significant degree of charge transfer. mdpi.com The efficiency of this charge transfer is influenced by the specific substituents on the acceptor, highlighting the delicate electronic balance between the donor and acceptor. mdpi.com In another example, complexation studies with N-propylcarbazole in dioxane showed the formation of 1:1 complexes with characteristic charge-transfer bands. researchgate.net

Intermolecular Interactions in Charge Transfer Complexes: π-π Stacking and Hydrogen Bonding

The solid-state structures of charge transfer complexes involving this compound and its derivatives are governed by a combination of intermolecular interactions, primarily π-π stacking and, where applicable, hydrogen bonding.

π-π Stacking: The predominant interaction in these complexes is the face-to-face stacking of the electron-rich donor and the electron-deficient fluorene acceptor molecules. nih.gov X-ray crystallographic studies reveal that these complexes typically crystallize in alternating D-A-D-A stacks. mdpi.comresearchgate.networktribe.com The planarity of the fluorene system facilitates this arrangement, maximizing the overlap between the π-orbitals of the donor and the acceptor, which is essential for charge transfer. The separation distance between the donor and acceptor planes (interplanar distance) is a key parameter; shorter distances generally imply stronger interactions. pleiades.online For instance, in cocrystals of 2,4,5,7-tetranitrofluoren-9-one (B1218661) with chlorobenzene (B131634), the structure consists of mixed stacks of the twisted fluorene units interspersed with nearly parallel chlorobenzene molecules. worktribe.comnih.gov

Quantitative Determination of Degree of Charge Transfer (δ)

The degree of charge transfer (δ) is a crucial parameter that quantifies the extent to which an electron has moved from the donor to the acceptor in the ground state of the complex. It provides a measure of the ionicity of the D-A bond, ranging from δ = 0 for a neutral complex to δ = 1 for a fully ionic radical pair.

Vibrational spectroscopy is a common and effective method for estimating δ. The principle relies on the fact that the vibrational frequency of certain functional groups is sensitive to the electron density around them. When charge transfer occurs, the electron density on the acceptor molecule increases, causing a shift in the vibrational frequencies of its constituent groups. By comparing the frequency of a specific vibrational mode in the complex (ν) with its frequency in the neutral acceptor (ν₀) and the fully formed radical anion (ν₁), the degree of charge transfer can be estimated.

For fluorenone-based acceptors, the stretching vibration of the carbonyl group (C=O) at the C9 position is often used as a probe. mdpi.com In a study of a complex between TTF and 2,4,5,7-tetranitro-9-fluorenone, Raman spectroscopy was used to estimate the degree of charge transfer, yielding a value of δ = 0.16. mdpi.com This value indicates a partially ionic ground state, which is typical for many organic charge-transfer complexes. The magnitude of δ is highly sensitive to the specific donor-acceptor pairing and the intermolecular interactions within the crystal, as factors like hydrogen bonding can alter the stacking and reduce the charge transfer efficiency. mdpi.com

| Acceptor | Donor | Method | Degree of Charge Transfer (δ) | Reference |

| 2,4,5,7-tetranitro-9-fluorenone | Tetrathiafulvalene (TTF) | Raman Spectroscopy | 0.16 | mdpi.com |

| 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid | Tetrathiafulvalene (TTF) | Raman Spectroscopy | 0.07 | mdpi.com |

| 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid methyl ester | Tetrathiafulvalene (TTF) | Raman Spectroscopy | 0.14 | mdpi.com |

Dynamics of Ground and Excited State Charge Transfer

The dynamics of charge transfer in D-A complexes are fundamental to their function in various applications. While the ground state possesses a certain degree of charge transfer (δ), photoexcitation into the charge-transfer band promotes a much larger, often near-complete, transfer of an electron from the donor's highest occupied molecular orbital (HOMO) to the acceptor's lowest unoccupied molecular orbital (LUMO), creating an excited CT state (D⁺-A⁻)*.

The study of these ultrafast processes typically requires time-resolved spectroscopic techniques, such as femtosecond transient absorption or time-resolved fluorescence. semanticscholar.orgnih.goviaea.org Upon excitation, several decay pathways become available for the excited CT state. acs.org These include:

Radiative Decay: The excited complex can return to the ground state by emitting a photon (fluorescence). This emission is typically red-shifted compared to the fluorescence of the individual components.

Non-radiative Decay: The excited state can return to the ground state via non-radiative pathways, such as internal conversion, releasing energy as heat.

Intersystem Crossing: The singlet excited CT state can undergo intersystem crossing to a triplet state.

Formation of Charge-Separated States: In polar solvents, the excited CT state can evolve into a solvent-separated radical ion pair (D⁺•••A⁻), where the solvent molecules orient around the ions to stabilize the charge separation. acs.org

The specific dynamics depend heavily on the donor-acceptor pair, the solvent polarity, and the temperature. acs.orgresearchgate.net For instance, in polar solvents, the formation of charge-separated states is often a dominant decay channel. acs.org Investigations into D-A complexes reveal that following an initial ultrafast internal conversion to the lowest CT state, the subsequent dynamics are often independent of which specific CT transition was initially excited. semanticscholar.orgnih.gov

Theoretical Modeling of Charge Transfer Phenomena

Theoretical modeling and quantum-chemical simulations provide invaluable insights into the charge transfer phenomena occurring in D-A complexes involving this compound derivatives. These computational methods complement experimental findings by providing detailed information on electronic structures, interaction energies, and molecular geometries that can be difficult to obtain solely through experimentation. pleiades.online

Density Functional Theory (DFT): DFT is a widely used method to simulate the properties of these complexes. pleiades.online Calculations can predict:

Optimized Geometries: The most stable arrangement of the donor and acceptor molecules in the complex, including intermolecular distances and stacking orientations.

Electronic Properties: The energies of the HOMO and LUMO, the HOMO-LUMO gap, and the distribution of molecular orbitals, which are crucial for understanding the charge transfer process.

Interaction Energies: The binding energy of the complex can be calculated to assess its stability.

Charge Distribution: The degree of charge transfer (δ) can be calculated by analyzing the Mulliken or other population analysis charges on the donor and acceptor fragments in the complex versus the isolated molecules.

Quantum-chemical simulations have been performed on complexes of related acceptors like 2,4,7-trinitro-9H-fluoren-9-one with various donor molecules. pleiades.online These studies help elucidate trends, such as how the interplanar distance and the calculated charge transfer value change with the size and structure of the π-aromatic system of the donor. pleiades.online Furthermore, molecular dynamics simulations can be used to rationalize the broad distribution of ground-state structures that may exist in the liquid phase. semanticscholar.orgpsu.edu These theoretical approaches are essential for a comprehensive understanding of the structure-property relationships that govern charge transfer in these advanced materials.

Supramolecular Chemistry and Self Assembly Phenomena of 2,4,5,7 Tetranitro 9h Fluorene Derivatives

Design Principles for Self-Assembled Systems using Tetranitrofluorene Moieties

The design of self-assembling systems based on 2,4,5,7-tetranitro-9H-fluorene and its derivatives is primarily guided by the molecule's strong electron-accepting character. This inherent property facilitates the formation of charge-transfer (CT) complexes, which are a cornerstone of their supramolecular chemistry.

Key design principles include:

Electron Donor-Acceptor (D-A) Pairing: The core principle involves pairing the electron-deficient tetranitrofluorene moiety (the acceptor) with suitable electron-rich molecules (donors). The strength of the resulting charge-transfer interaction can be tuned by selecting donors with appropriate ionization potentials. For instance, tetrathiafulvalene (B1198394) (TTF) is a potent donor used to form CT complexes with fluorenone derivatives. The degree of charge transfer in a complex between TTF and 2,4,5,7-tetranitro-9-fluorenone has been estimated to be δ = 0.16, indicating a significant electronic interaction that drives assembly. mdpi.com

Steric and Electronic Control of Geometry: The fluorene (B118485) nucleus in derivatives like 2,4,5,7-tetranitro-9-fluorenone is often twisted due to the steric strain between the nitro groups at the C4 and C5 positions. mdpi.com This non-planarity influences the packing in the solid state, leading to specific quasi-one-dimensional arrangements of alternating donor and acceptor molecules. mdpi.com

Functional Group Integration: The introduction of specific functional groups onto the tetranitrofluorene scaffold allows for the incorporation of additional, directional interactions. For example, attaching a carboxylic acid group to a related trinitrofluorenone acceptor introduces the capability for strong hydrogen bonding, which can compete with and modify the primary π-π stacking interactions that govern the charge-transfer assembly. mdpi.com

These principles allow for a degree of control over the final supramolecular architecture, influencing properties such as the degree of charge transfer and the solid-state packing arrangement.

Investigation of Non-Covalent Interactions Driving Assembly Processes (e.g., C-H···O interactions)

The self-assembly of tetranitrofluorene derivatives is governed by a subtle interplay of various non-covalent interactions. While charge-transfer and π-π stacking are often dominant, other weaker interactions play a crucial role in determining the precise three-dimensional structure.

Charge-Transfer and π-π Stacking: In complexes with electron donors, the primary driving force for assembly is the formation of alternating donor-acceptor stacks. The efficiency of this stacking, and consequently the degree of charge transfer, is highly sensitive to the crystal packing environment. mdpi.com

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can profoundly influence or even dominate the assembly process. In a study of a 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid complexed with TTF, classical hydrogen bonds between the carboxylic acid groups forced the acceptors to form centrosymmetric dimers. This arrangement resulted in less efficient D-A stacking and a lower degree of charge transfer (δ = 0.07) compared to its methyl ester analogue (δ = 0.14), where such hydrogen bonding is absent. mdpi.com

The competition and cooperation between these different non-covalent forces ultimately dictate the final supramolecular structure and its emergent properties.

Formation of Ordered Supramolecular Structures and Networks

The rational application of the design principles and non-covalent interactions discussed above leads to the formation of well-defined, ordered supramolecular structures, primarily in the crystalline state.

Alternating Donor-Acceptor Stacks: A common structural motif is the formation of quasi-1D stacks where the tetranitrofluorene acceptor and an electron donor molecule alternate (...D-A-D-A...). This has been observed in complexes with donors like tetrathiafulvalene. mdpi.com The separation between donor and acceptor moieties along the stack is a critical parameter influencing the electronic properties of the material.

Cocrystals: 2,4,5,7-tetranitrofluorene derivatives readily form cocrystals with other molecules, including solvents. In a notable example, 2,4,5,7-tetranitrofluoren-9-one (B1218661) (TeNF) and its dicyanomethylene derivative were crystallized from chlorobenzene (B131634). nih.gov The resulting structures consist of mixed stacks of the twisted fluorene molecules interspersed with nearly parallel chlorobenzene molecules, demonstrating the formation of a multi-component, ordered network. nih.gov

Below is a table summarizing the crystallographic data for a cocrystal involving a 2,4,5,7-tetranitrofluoren-9-one derivative.

| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions |

| TeNF · 2C₆H₅Cl | C₁₃H₄N₄O₉ · 2C₆H₅Cl | Triclinic | P-1 | a = 7.78 Å, b = 9.80 Å, c = 16.08 Å, α = 98.7°, β = 90.5°, γ = 108.6° |

Data sourced from Batsanov, A. S., et al. (2001). nih.gov

Guest Inclusion Properties and Host-Guest Chemistry in Tetranitrofluorene Frameworks

Information specifically detailing the guest inclusion properties or host-guest chemistry of frameworks constructed from this compound derivatives was not found in the performed searches.

Co-assembly Strategies with Chiral and Achiral Components

The tetranitrofluorene scaffold can be incorporated into systems that interact with chiral molecules, leading to diastereoselective recognition and the potential for creating complex chiral supramolecular assemblies.

Chiroptical Sensing and Diastereoselective Recognition: A derivative, 2,4,5,7-tetranitrofluorenone oximate, has been shown to act as a sensor for enantiopure compounds. nih.gov This molecule possesses atropisomeric conformations (M and P configurations). nih.gov When interacting with enantiopure bis-thioureas, which act as hydrogen-bond donating species (HBDs), a chiral induction occurs. nih.gov This diastereoselective recognition, also known as the Pfeiffer effect, is observable through electronic circular dichroism (ECD), demonstrating that the tetranitrofluorene core can communicate chirality through non-covalent interactions. nih.gov

Induction of Supramolecular Chirality: While not specific to the tetranitro- derivative, broader research on polyfluorenes shows that achiral polymers can be induced to form supramolecular chiral structures through co-assembly with chiral solvents or molecules. For example, achiral poly(9,9-dioctylfluorene) forms gels with intense circular dichroism signals when dissolved in chiral limonene, indicating a transfer of chirality from the small molecule to the entire polymer assembly. acs.org This principle suggests that tetranitrofluorene derivatives, when suitably functionalized to form polymers or larger oligomers, could be co-assembled with chiral components to generate ordered, chiral nanomaterials.

These findings underscore the potential of using tetranitrofluorene derivatives in the construction of functional chiral systems for applications in sensing and materials science.

Applications in Advanced Materials Science

Role as a Strong Electron Acceptor in Organic Electronic Materials Research

2,4,5,7-Tetranitro-9H-fluorene and its derivatives are recognized for their potent electron-accepting capabilities, a crucial characteristic for the development of organic electronic materials. The presence of four strongly withdrawing nitro groups on the fluorene (B118485) backbone significantly lowers the energy of its lowest unoccupied molecular orbital (LUMO), making it an excellent candidate for forming charge-transfer (CT) complexes with various electron-donating molecules.

In these CT complexes, the tetranitrofluorene moiety readily accepts an electron from the donor molecule, leading to the formation of a new set of electronic energy levels. This interaction is fundamental to the functioning of various organic electronic devices. For instance, the efficiency of charge transfer in a complex involving 2,4,5,7-tetranitro-9-fluorenone, a closely related derivative, with tetrathiafulvalene (B1198394) (TTF) as the donor has been demonstrated to be significant, with a charge transfer parameter (δ) of 0.16 as determined by Raman spectroscopy. aps.org The formation of such CT complexes is often accompanied by distinct changes in optical properties, such as the appearance of new absorption bands in the visible or near-infrared regions, which is a clear indicator of electronic interaction between the donor and acceptor components.

The electron-accepting strength of fluorene derivatives can be systematically tuned by altering the number and type of electron-withdrawing substituents. Cyclic voltammetry studies on various fluorene acceptors have shown that they can exhibit multiple reversible one-electron redox waves, a characteristic feature of strong electron acceptors. researchgate.net This tunability allows for the rational design of materials with specific electronic properties tailored for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Semiconducting and Photoconducting Properties of this compound-Based Materials

The strong electron-accepting nature of this compound and its derivatives directly influences their semiconducting and photoconducting properties. When incorporated into charge-transfer complexes or polymeric systems, these materials can exhibit significant electrical conductivity upon exposure to light.

A notable example is the use of 2,4,5,7-tetranitro-9-fluorenone (TENF) as an acceptor in conjunction with a platinum(bipyridine)(dithiolate) complex as a donor. researchgate.net These components form supramolecular charge-transfer stacks that exhibit photoconductivity. researchgate.net Thin films of these materials have been shown to generate a photocurrent density, demonstrating their potential for use in photodetectors and other optoelectronic devices. researchgate.net The mechanism of photoconductivity in such systems involves the absorption of light, which excites an electron from the donor to the acceptor, creating mobile charge carriers (electrons and holes) that can then be transported through the material under the influence of an electric field.

Charge Transport Mechanisms in Organic Electronic Devices Incorporating Tetranitrofluorene Derivatives

The performance of organic electronic devices is fundamentally governed by the efficiency of charge transport within the active materials. In devices incorporating tetranitrofluorene derivatives, which are typically disordered or amorphous thin films, charge transport predominantly occurs via a hopping mechanism. aps.orgrsc.orgnih.gov This process involves charge carriers (electrons or holes) moving between localized states, which are typically individual molecules or segments of a polymer chain.

Several factors influence the charge hopping process:

Intermolecular Electronic Coupling: The strength of the electronic interaction between adjacent molecules determines the probability of a charge carrier hopping from one site to another.

Energetic Disorder: Variations in the energy levels of the localized states, often described by a Gaussian distribution, create energy barriers that charge carriers must overcome to move through the material.

Polaronic Effects: The interaction of a charge carrier with the surrounding molecular lattice can lead to the formation of a polaron, a quasiparticle consisting of the charge and its associated lattice distortion. This can affect the charge mobility.

In some highly ordered crystalline organic semiconductors, a band-like transport mechanism can be observed, where charge carriers are delocalized over multiple molecules and move more freely within an energy band. rsc.org However, in the majority of devices based on tetranitrofluorene derivatives, the hopping model provides a more accurate description of charge transport. The mobility of charge carriers, a key parameter determining device performance, is often studied using techniques like the time-of-flight method. For fluorene-based bipolar charge transporting materials, hole mobilities are typically in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹, while electron mobilities can be an order of magnitude lower. nih.gov Theoretical modeling plays a crucial role in understanding and predicting the charge transport properties of these materials, helping to guide the design of new molecules with improved charge carrier mobility. researchgate.netscielo.brnih.gov

Materials for Tunable Optical and Photophysical Properties (e.g., Multicolor Circularly Polarized Luminescence)

Derivatives of this compound are being explored for their potential in creating materials with tunable optical and photophysical properties, including the generation of multicolor circularly polarized luminescence (CPL). CPL is a phenomenon where a chiral luminescent material emits left- and right-handed circularly polarized light with different intensities, and it has potential applications in 3D displays, optical data storage, and security inks.

A key strategy for achieving tunable CPL involves the co-assembly of a chiral electron acceptor with various achiral electron donors. In a notable study, a chiral derivative of tetranitrofluorene was used as a non-emissive acceptor. bohrium.com When co-assembled with different achiral fluorescent donors, the resulting charge-transfer complexes exhibited intense CPL with a wide range of colors. bohrium.com The emission color and the handedness (left- or right-handed) of the CPL could be controlled by carefully selecting the donor molecule. bohrium.com

The mechanism behind this tunability lies in the formation of chiral supramolecular structures. The donor and acceptor molecules arrange themselves in an alternating and asymmetric fashion, driven by charge-transfer interactions. This ordered packing leads to the efficient transfer of chirality from the acceptor to the entire assembly, resulting in the observed CPL. The specific packing arrangement, and therefore the CPL characteristics, can be influenced by the nature of the donor molecule, allowing for a high degree of control over the final optical properties. The photophysical properties of such charge-transfer cocrystals, including their fluorescence emission wavelengths, can be modulated by introducing different functional groups to the donor or acceptor molecules. rsc.org

Exploration in High Energy Density Materials (HEDM) Research

The high nitrogen and oxygen content of this compound, due to its four nitro groups, suggests its potential as a high energy density material (HEDM). HEDMs are compounds that release a large amount of energy upon decomposition, and they are of interest for applications in explosives, propellants, and pyrotechnics.

For polynitro aromatic compounds, there is a general trend of increasing energetic performance with an increasing number of nitro groups. The presence of these explosophoric groups contributes to a high oxygen balance, which is desirable for efficient and complete combustion during detonation. The detonation velocity and pressure, which are key indicators of an explosive's power and brisance, are also expected to be significant for a molecule with a high degree of nitration like this compound. Further experimental and computational studies are needed to fully characterize its energetic properties and assess its viability as a practical HEDM.

Development of Advanced Adsorbents based on Functionalized Tetranitrofluorene for Chemical Separations

The electron-rich aromatic system and the potential for functionalization make this compound a promising building block for the development of advanced adsorbents for chemical separations. Porous organic polymers (POPs) are a class of materials with high surface areas and tunable pore sizes, making them excellent candidates for adsorption applications.

By incorporating functionalized tetranitrofluorene units into the structure of POPs, it is possible to create materials with enhanced selectivity for specific molecules. The strong π-π stacking and electron-donor-acceptor interactions between the tetranitrofluorene moiety and certain aromatic compounds can lead to highly selective adsorption. For example, covalent triazine-based frameworks (CTFs), a type of POP, have shown strong adsorption of aromatic compounds through π-π electron-donor-acceptor interactions. researchgate.net

The potential applications for such materials are broad, including:

Gas Separation: Membranes and adsorbents based on functionalized tetranitrofluorene could be used for the selective separation of gases, such as CO₂ from flue gas or the separation of hydrocarbons. rsc.orgmdpi.comntnu.nomatec-conferences.org The incorporation of specific functional groups can enhance the affinity of the material for a particular gas molecule.

Purification of Liquids: These adsorbents could be employed to remove aromatic pollutants from water or other liquid streams. The high surface area and selective binding sites would allow for the efficient capture of target molecules.

Chromatography: Functionalized tetranitrofluorene-based materials could serve as stationary phases in chromatographic columns for the separation of complex mixtures of aromatic compounds.

The design and synthesis of these advanced adsorbents involve the careful selection of monomers and polymerization conditions to control the porosity, surface area, and chemical functionality of the final material.

Advanced Analytical Methodologies for 2,4,5,7 Tetranitro 9h Fluorene Research

Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography) for Purity and Separation

Chromatographic methods are indispensable for the separation and purity assessment of 2,4,5,7-tetranitro-9H-fluorene from reaction mixtures and for the resolution of any potential isomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of nitroaromatic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective. This approach would likely utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (like trifluoroacetic acid) to improve peak shape. The high number of nitro groups makes the molecule highly polar, influencing the choice of mobile phase composition. Isocratic elution can be used for routine purity checks, while gradient elution would be optimal for separating a complex mixture of related compounds and impurities. americanlaboratory.comscienceopen.comnih.gov Detection is typically achieved using a UV-Vis detector, as the extensive conjugation and the presence of nitro groups lead to strong absorption in the UV region.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful tool, particularly for volatile and thermally stable compounds. While the high molecular weight and multiple nitro groups of this compound might pose challenges regarding its volatility and thermal stability, GC analysis could be feasible with appropriate derivatization or by using high-temperature columns and injection techniques. mdpi.comunito.it An electron capture detector (ECD) would be highly sensitive for this compound due to the electrophilic nature of the nitro groups.

A hypothetical HPLC separation of a synthesized batch of this compound is presented in the interactive table below.

Interactive Data Table: Hypothetical HPLC Analysis of a this compound Sample

| Compound | Retention Time (minutes) | Peak Area (%) | Purity (%) |

| Impurity 1 (Starting Material) | 2.5 | 1.2 | - |

| This compound | 8.7 | 97.5 | 97.5 |

| Impurity 2 (Isomer) | 9.2 | 0.8 | - |

| Impurity 3 (Byproduct) | 11.4 | 0.5 | - |

Mass Spectrometry Techniques (e.g., Electron Ionization Mass Spectrometry) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. nih.govresearchgate.net For this compound, the molecular ion peak (M+) would be expected, confirming its molecular weight. The fragmentation pattern would likely involve the successive loss of nitro groups (NO2, mass 46) and other small neutral molecules. The fragmentation of nitroaromatic compounds often shows characteristic losses of NO and O. researchgate.net Analysis of these fragmentation patterns allows for the confirmation of the number and positions of the nitro groups on the fluorene (B118485) backbone. A related compound, 9-methylene-9H-fluorene, has been analyzed by gas chromatography quadrupole time-of-flight mass spectrometry, providing insights into the fragmentation of the fluorene core. researchgate.net

The following table illustrates the expected major fragments in the EI mass spectrum of this compound.

Interactive Data Table: Predicted Electron Ionization Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment | Relative Abundance (%) |

| 346 | [M]+ | 20 |

| 300 | [M - NO2]+ | 85 |

| 254 | [M - 2NO2]+ | 60 |

| 208 | [M - 3NO2]+ | 45 |

| 162 | [M - 4NO2]+ | 90 |

| 152 | [C12H8]+ | 100 |

Surface Characterization Methods (e.g., X-ray Photoelectron Spectroscopy, Scanning Probe Microscopy) for Thin Films and Interfaces

The study of this compound in the solid state, particularly as thin films, requires surface-sensitive analytical techniques to probe its elemental composition, chemical states, and morphology at the nanoscale.

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition and chemical environment of the top few nanometers of a surface. uakron.edu For a thin film of this compound, XPS would provide quantitative information on the atomic percentages of carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, N 1s, and O 1s regions would reveal the different chemical states of these elements. For example, the N 1s spectrum would show a characteristic peak for the nitro groups, and the C 1s spectrum could be deconvoluted to identify carbons in the aromatic rings and the methylene (B1212753) bridge. ipfdd.de

Scanning Probe Microscopy (SPM) , including techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), provides topographical and electronic information about surfaces at the atomic and molecular level. researchgate.netnih.govunict.it For a thin film of this compound, AFM could be used to visualize the film's morphology, including features like grain size, roughness, and the presence of any ordered domains. scienceopen.com STM, if the film is deposited on a conductive substrate, could provide even higher resolution images of the molecular packing and electronic properties of the surface. uic.edu

The table below presents hypothetical binding energy data from an XPS analysis of a this compound thin film.

Interactive Data Table: Hypothetical X-ray Photoelectron Spectroscopy Data for a this compound Thin Film

| Element | Core Level | Binding Energy (eV) | Assignment |

| Carbon | C 1s | 284.8 | Aromatic C-C, C-H |

| Carbon | C 1s | 286.5 | C-N |

| Nitrogen | N 1s | 405.9 | -NO2 |

| Oxygen | O 1s | 533.2 | -NO2 |

Dynamic Light Scattering (DLS) for Aggregate Size and Distribution in Supramolecular Assemblies

This compound has the potential to form supramolecular assemblies through non-covalent interactions. Dynamic Light Scattering (DLS) is a key technique for characterizing the size and size distribution of such aggregates in solution.

Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity caused by the Brownian motion of particles or molecules in a liquid. researchgate.net The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic radius via the Stokes-Einstein equation. For supramolecular assemblies of this compound, DLS can provide valuable information on the average size of the aggregates and the polydispersity of the sample (i.e., the width of the size distribution). researchgate.net This is crucial for understanding the self-assembly process and the stability of the resulting nanostructures.

The following interactive table shows hypothetical DLS data for this compound under conditions that promote self-assembly.

Interactive Data Table: Hypothetical Dynamic Light Scattering Analysis of this compound Supramolecular Assemblies

| Sample Condition | Z-Average Diameter (nm) | Polydispersity Index (PDI) |

| Low Concentration in Good Solvent | 5 | 0.1 |

| High Concentration in Poor Solvent | 150 | 0.4 |

| After Sonication | 80 | 0.2 |

Future Directions and Emerging Research Avenues for 2,4,5,7 Tetranitro 9h Fluorene

Rational Design and Synthesis of Next-Generation Tetranitrofluorene Architectures

The future of 2,4,5,7-tetranitro-9H-fluorene research lies in the deliberate design and synthesis of novel derivatives with tailored properties. By strategically modifying the core fluorene (B118485) scaffold, researchers can fine-tune its electronic, optical, and energetic characteristics.